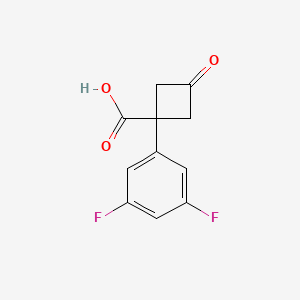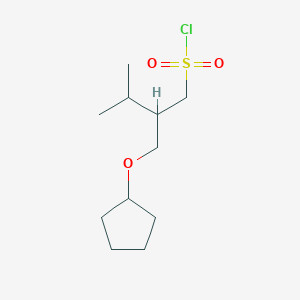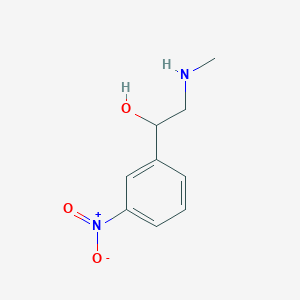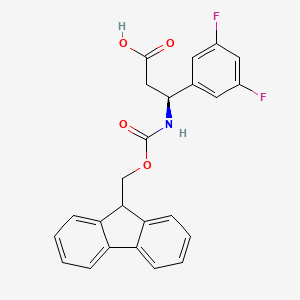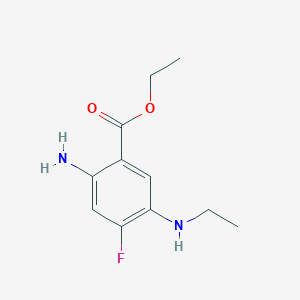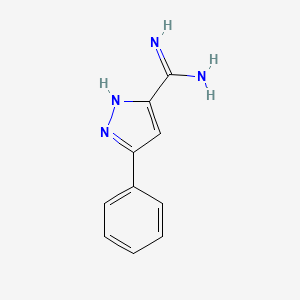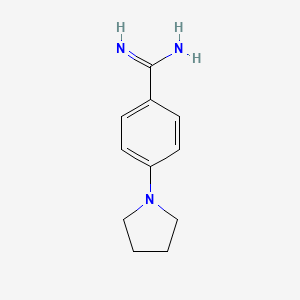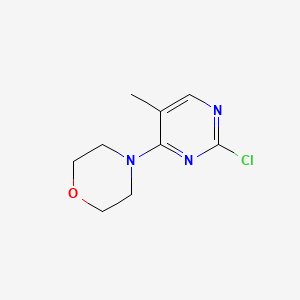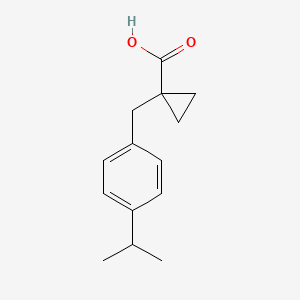
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethyl)-3-methylbenzene, 1-(2-cyanoethyl)-3-methylbenzene, and 1-(2-aminoethyl)-3-methylbenzene.
Oxidation Reactions: Products include 1-(2-ethoxyethyl)-3-methylbenzaldehyde and 1-(2-ethoxyethyl)-3-methylbenzoic acid.
Reduction Reactions: Products include 1-(2-ethoxyethyl)-3-methylbenzyl alcohol and 1-(2-ethoxyethyl)-3-methylbenzene.
科学的研究の応用
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. The ethoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
1-(2-Bromoethyl)-3-methylbenzene: Similar structure but lacks the ethoxy group.
1-(2-Chloro-1-ethoxyethyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is unique due to the presence of both a bromoethoxyethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
1-(2-bromo-1-ethoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-3-13-11(8-12)10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3 |
InChIキー |
OJTBKKFESSQWLI-UHFFFAOYSA-N |
正規SMILES |
CCOC(CBr)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



